molecular formula C20H20N6O3 B2976774 benzo[d][1,3]dioxol-5-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1021253-65-5

benzo[d][1,3]dioxol-5-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No. B2976774
CAS RN: 1021253-65-5
M. Wt: 392.419
InChI Key: CEDVOBGCGGYDIL-UHFFFAOYSA-N
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Description

The compound “benzo[d][1,3]dioxol-5-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone” is a complex organic molecule. It incorporates a benzo[d][1,3]dioxole subunit, which is a structural motif found in many natural products and synthetic molecules exhibiting a broad spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry of related compounds are also reported .

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules . Further mechanistic studies could also be conducted to understand its mode of action .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c27-20(15-6-7-17-18(12-15)29-14-28-17)25-10-8-24(9-11-25)13-19-21-22-23-26(19)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDVOBGCGGYDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo[d][1,3]dioxol-5-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

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